

# GDC-0134: A Monotherapy Investigation in Neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GDC-0134  |           |
| Cat. No.:            | B10823787 | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the available experimental data for the dual leucine zipper kinase (DLK) inhibitor, **GDC-0134**. Notably, all available research pertains to **GDC-0134** as a monotherapy. No combination therapy studies have been published, likely due to the discontinuation of the drug's development following Phase 1 clinical trials.

**GDC-0134** is a potent, selective, and orally available, brain-penetrant small-molecule inhibitor of dual leucine zipper kinase (DLK).[1] DLK is a key regulator of the c-Jun N-terminal kinase (JNK) pathway, which is implicated in neuronal apoptosis and axon degeneration.[1] The therapeutic potential of **GDC-0134** was primarily investigated in the context of amyotrophic lateral sclerosis (ALS), a neurodegenerative disease.[1][2]

## Mechanism of Action: The DLK/JNK Signaling Pathway

**GDC-0134** functions by inhibiting DLK, a mitogen-activated protein kinase kinase kinase (MAP3K). DLK activation, often triggered by neuronal stress or injury, initiates a signaling cascade that leads to the activation of the JNK pathway. This, in turn, contributes to both axon degeneration and the death of nerve cells.[1] By blocking DLK, **GDC-0134** was developed with the aim of preventing motor neuron death in individuals with ALS.[1][2]





Click to download full resolution via product page

GDC-0134 inhibits the DLK/JNK signaling pathway.

#### **Preclinical Rationale**

Preclinical studies demonstrated that blocking or removing DLK provided beneficial effects in various animal models, including a superoxide dismutase 1 (SOD1) mouse model of ALS.[2] In a transgenic ALS mouse model (SOD1G93A), a conditional knockout of DLK protected motor neurons and extended survival.[1] These findings provided the foundational evidence to proceed with human clinical trials.

### Clinical Investigation: A Phase 1 Monotherapy Study

A first-in-human, Phase 1 clinical trial (NCT02655614) was conducted to evaluate the safety, tolerability, and pharmacokinetics of **GDC-0134** in patients with ALS.[1][3]

## Experimental Protocol: Phase 1 Clinical Trial (NCT02655614)

The study consisted of three parts: a single ascending-dose (SAD) stage, a multiple ascending-dose (MAD) stage, and an open-label extension (OLE) stage.[1][3][4]

 Study Design: The SAD and MAD stages were randomized, double-blind, and placebocontrolled. The OLE was an open-label safety expansion.[1][3][4]



- Participants: 49 patients with ALS were enrolled across multiple sites.[1][3][4]
- Intervention: GDC-0134 was administered orally as a powder-in-capsule formulation. Doses were escalated in the SAD and MAD stages.[1][3]
- Primary Outcome Measures: The primary focus of the SAD and MAD stages was to assess
  the safety and tolerability of single and multiple doses of GDC-0134. Pharmacokinetic
  parameters were also primary outcomes.[1]
- Exploratory Outcome Measures: Exploratory outcomes included the revised ALS Functional Rating Scale (ALSFRS-R) and plasma levels of neurofilament light chain (NFL).[1]



Click to download full resolution via product page

Workflow of the Phase 1 clinical trial for GDC-0134.

### **Summary of Clinical Findings**

The following table summarizes the key findings from the Phase 1 clinical trial of GDC-0134.



| Parameter                        | Single Ascending Dose<br>(SAD) & Multiple Ascending<br>Dose (MAD) Stages        | Open-Label Extension (OLE)<br>Stage                                                                                                       |
|----------------------------------|---------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|
| Tolerability                     | GDC-0134 (up to 1200 mg daily) was well tolerated.[1][4]                        | Not well tolerated, leading to dose reductions and discontinuations.[1][4]                                                                |
| Serious Adverse Events<br>(SAEs) | No serious adverse events reported.[1][4]                                       | Three study drug-related SAEs occurred: thrombocytopenia (Grade 3), dysesthesia (Grade 3), and optic ischemic neuropathy (Grade 4).[1][4] |
| Pharmacokinetics                 | GDC-0134 exposure was dose-proportional with a median half-life of 84 hours.[1] | Consistent with MAD stage findings.                                                                                                       |
| Plasma NFL Levels                | Not a primary focus of these stages.                                            | Patients showed GDC-0134 exposure-dependent elevations in plasma NFL.[1][4]                                                               |

#### **Rationale for Discontinuation and Future Directions**

The development of **GDC-0134** for ALS was discontinued due to an unacceptable safety profile that emerged during the OLE stage of the Phase 1 trial.[1][4] The observed serious adverse events, along with the unexpected finding of elevated plasma NFL levels with **GDC-0134** treatment, raised significant concerns.[1][4] The elevation in NFL, a biomarker of neuroaxonal damage, was paradoxical to the proposed neuroprotective mechanism of the drug.[1]

Further research is needed to understand the relationship between DLK inhibition, the potential for neuroprotective effects, and the observed changes in NFL levels in patients with ALS.[1] Preclinical studies to clarify these aspects may guide the development of future DLK inhibitors. [1]

In conclusion, while **GDC-0134** showed promise in preclinical models, its clinical development was halted due to safety concerns in a Phase 1 monotherapy trial. As a result, there is no



available data on **GDC-0134** in combination with other therapies. The findings from the monotherapy study, however, provide valuable insights for future research into DLK inhibition as a therapeutic strategy for neurodegenerative diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A Phase 1 study of GDC-0134, a dual leucine zipper kinase inhibitor, in ALS PMC [pmc.ncbi.nlm.nih.gov]
- 2. als.org [als.org]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [GDC-0134: A Monotherapy Investigation in Neurodegeneration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823787#gdc-0134-combination-therapy-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com